

Discovery and history of 5-Methylbenzene-1,2,3-triol

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Compound of Interest

Compound Name: 5-Methylbenzene-1,2,3-triol

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An In-depth Technical Guide to **5-Methylbenzene-1,2,3-triol**: From Discovery to Modern Synthesis

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of **5-Methylbenzene-1,2,3-triol**, a significant polyhydroxylated aromatic compound. We will delve into its historical context, tracing its origins from the broader family of pyrogallols, explore the evolution of its chemical synthesis, detail its physicochemical properties, and discuss its emerging applications in research and development. This document is intended for researchers, chemists, and professionals in drug development who require a deep technical understanding of this molecule.

Introduction and Core Concepts

5-Methylbenzene-1,2,3-triol, also commonly known as 5-methylpyrogallol or 3,4,5-trihydroxytoluene, is a substituted derivative of pyrogallol.[1][2][3] Pyrogallol itself, or benzene-1,2,3-triol, is one of three isomeric benzenetriols and has a rich history in organic chemistry, first prepared by Carl Wilhelm Scheele in 1786 through the thermal decarboxylation of gallic acid.[4][5] The addition of a methyl group at the 5-position of the pyrogallol ring modifies its electronic properties and steric profile, influencing its reactivity and biological activity.

The core structure, a benzene ring with three adjacent hydroxyl groups, makes these compounds potent reducing agents and antioxidants. This reactivity is central to their industrial and biological applications. In an alkaline solution, they readily absorb oxygen from the air, a

property historically used in gas analysis.[4] For drug development professionals, the interest lies in the antioxidant, antiseptic, antibacterial, and potential anticancer properties that have been identified within the pyrogallol family.[6]

Fundamental Physicochemical Properties

A summary of the key properties of **5-Methylbenzene-1,2,3-triol** is presented below for quick reference. These values are critical for designing experiments, predicting solubility, and understanding the compound's behavior in various matrices.

Property	Value	Source
IUPAC Name	5-methylbenzene-1,2,3-triol	[1]
Synonyms	5-Methylpyrogallol, 3,4,5-Trihydroxytoluene	[1][2]
CAS Number	609-25-6	[1]
Molecular Formula	C ₇ H ₈ O ₃	[1]
Molecular Weight	140.14 g/mol	[1]
Appearance	White to brown or dark purple crystalline powder	[1][3]
pKa	9.40 ± 0.15 (Predicted)	[1]
Topological Polar Surface Area	60.7 Å ²	[1]
Hydrogen Bond Donors	3	[1]
Hydrogen Bond Acceptors	3	[1]

Historical Development and Synthesis

The history of **5-Methylbenzene-1,2,3-triol** is intrinsically linked to the broader development of synthetic routes for pyrogallol and its derivatives. Early methods were often harsh and low-yielding, but they laid the groundwork for the more sophisticated and efficient protocols used today.

Early Synthetic Approaches

The foundational method for producing the parent compound, pyrogallol, involved heating gallic acid to induce decarboxylation.[4] The synthesis of its derivatives, like the 5-methyl variant, required more targeted approaches.

One notable early-to-mid 20th-century strategy involved the hydrolysis of substituted aminophenols. A process patented in the 1970s demonstrated that 5-substituted pyrogallols could be obtained in good yields from the corresponding 4-substituted-2,6-diaminophenols.[7] The 4-substituent was found to provide necessary stability during the reaction. This represented a significant step forward, moving from natural product derivatives to petrochemical-based feedstocks.

Protocol: Synthesis from 2,6-Diamino-4-methylphenol Dihydrochloride

This protocol is based on the methodology described in U.S. Patent 3,932,538. The rationale is to perform an acid-catalyzed hydrolysis of the diamino-phenol to replace the amino groups with hydroxyl groups.

Step-by-Step Methodology:

- **Reaction Setup:** A solution of 2,6-diamino-4-methylphenol dihydrochloride (10.0 g) in 10% aqueous sulfuric acid (100 ml) is prepared in a reaction vessel equipped with a stirrer and reflux condenser.
- **Heating and Reflux:** The mixture is heated to reflux and maintained at this temperature for 5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Workup and Extraction:** After cooling, the reaction mixture is extracted three times with 100 ml portions of diethyl ether. The combined ether extracts are then washed with a saturated sodium bicarbonate solution to remove any remaining acid, followed by a wash with brine.
- **Drying and Concentration:** The ether layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

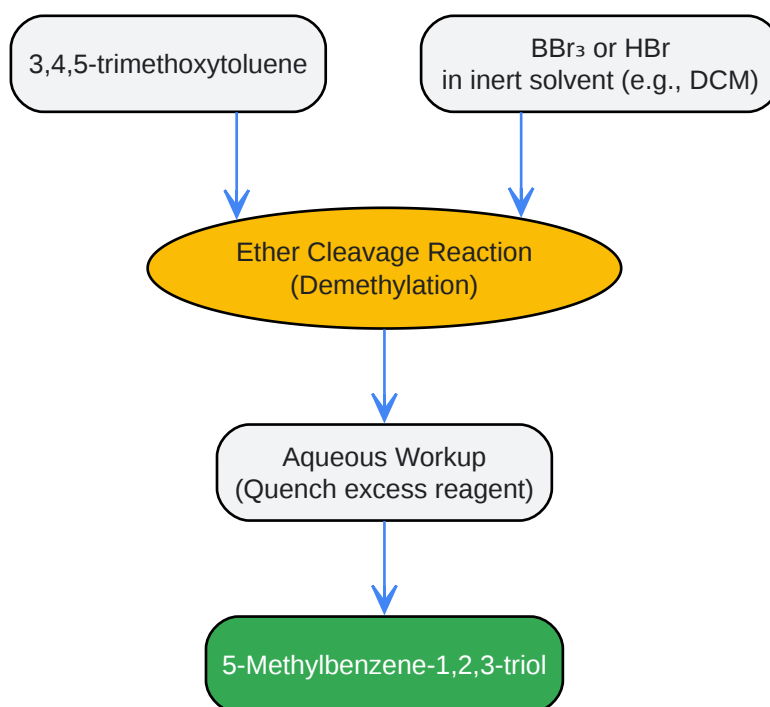
- Purification: The resulting crude solid is purified by recrystallization from a suitable solvent (e.g., toluene or water) to yield pure 5-methyl-pyrogallol. The patent reports a yield of 37.1% with a melting point of 124.5-125°C.[7]

Modern Chemical Synthesis

More recent synthetic chemistry has focused on improving yield, reducing waste, and utilizing more accessible starting materials.

Synthesis from 3,4,5-trimethoxytoluene: A common laboratory-scale preparation involves the demethylation of 3,4,5-trimethoxytoluene.[1] This method is effective because the methoxy groups can be cleaved to form the desired hydroxyl groups, typically using strong acids like hydrobromic acid (HBr) or Lewis acids like boron tribromide (BBr₃). The choice of a toluene-based starting material directly installs the required methyl group at the correct position.

Workflow: Demethylation of 3,4,5-trimethoxytoluene



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Caption: Demethylation workflow for synthesizing 5-methylpyrogallol.

Synthesis from Orcinol: A biomimetic synthesis route starting from orcinol (5-methylbenzene-1,3-diol) has also been explored. This multi-step process can involve formylation and subsequent oxidation/rearrangement steps to introduce the third hydroxyl group.[8] While potentially more complex, such routes are of interest to researchers exploring bio-inspired chemical pathways.

The Frontier: Microbial Biosynthesis

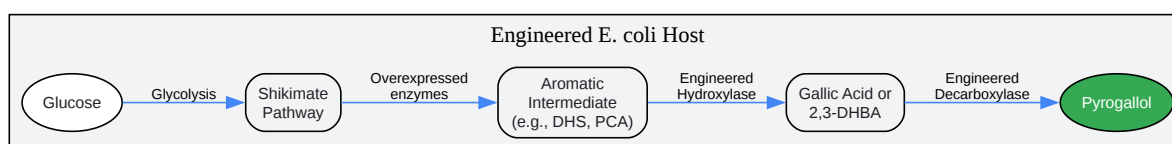
In recent years, metabolic engineering has provided a powerful and sustainable alternative to chemical synthesis for producing pyrogallol and related compounds. While a direct microbial route to 5-methylpyrogallol is not yet established, the groundwork has been laid. Researchers have successfully engineered *Escherichia coli* to produce pyrogallol from glucose.[6][9]

The general strategy involves:

- Enhancing the carbon flux through the shikimate pathway to produce key intermediates like protocatechuic acid (PCA) or 2,3-dihydroxybenzoic acid (2,3-DHBA).[6][9]
- Introducing engineered enzymes, such as a mutated p-hydroxybenzoate hydroxylase or a 2,3-DHBA 1-monooxygenase, to perform the necessary hydroxylation and decarboxylation steps.[6][9]

This approach avoids harsh reagents and high temperatures, offering a greener path to production.[6] Future work could adapt these pathways by introducing methyltransferases at an appropriate stage to produce 5-methylpyrogallol directly from renewable feedstocks.

Diagram: Generalized Microbial Synthesis Pathway



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Caption: Conceptual workflow for microbial synthesis of pyrogallol.

Biological Activity and Potential Applications

While specific biological data on **5-Methylbenzene-1,2,3-triol** is less abundant than for its parent compound, its structural similarity allows for informed hypotheses regarding its potential applications. The broader class of benzenetriols is known for significant bioactivity.

Antimicrobial and Antioxidant Properties

Pyrogallol and its derivatives are recognized for their antioxidant, antibacterial, and antiseptic properties.^[6] The three hydroxyl groups can readily donate hydrogen atoms to neutralize free radicals, making them effective antioxidants. This mechanism is also linked to their antimicrobial effects, where they can induce oxidative stress in bacterial cells or interfere with cellular processes. For instance, the isomer benzene-1,2,4-triol has shown potent activity against the citrus canker bacterium *Xanthomonas citri*, acting by limiting iron availability to the cells rather than by membrane disruption.^[10] It is plausible that 5-methylpyrogallol exhibits similar activities, a promising area for future investigation.

Role in Organic Synthesis and Drug Discovery

5-Methylbenzene-1,2,3-triol serves as a valuable building block in organic synthesis. It can be used as a reactant to create more complex molecules with tailored properties. For example, it reacts with triethoxymethane to synthesize 2-ethoxy-4-hydroxy-6-methyl-1,3-benzodioxole, a scaffold that could be incorporated into novel chemical entities.^[1]

In drug discovery, the pyrogallol core is a known pharmacophore. The ability to functionalize the ring, as with the 5-methyl group, allows for the fine-tuning of a molecule's ADME (absorption, distribution, metabolism, and excretion) properties. Phenolic compounds are ubiquitous in medicinal chemistry, and the specific substitution pattern of 5-methylpyrogallol makes it an attractive starting point for developing new therapeutic agents, particularly in areas targeting oxidative stress or microbial infections.^{[11][12]}

Safety and Handling

As with many reactive phenolic compounds, **5-Methylbenzene-1,2,3-triol** requires careful handling.

- Hazards: The compound is irritating to the eyes, respiratory system, and skin.[1] It may cause an allergic skin reaction (H317) and causes serious eye irritation (H319).[1]
- Precautions: When handling, it is essential to wear suitable protective clothing, gloves, and eye/face protection (P280).[1] Work should be conducted in a well-ventilated area or fume hood to avoid breathing dust or vapors (P261).[1]
- Storage: The material should be stored in a sealed container in a cool, dry place away from oxidizing agents.[1]

Conclusion and Future Outlook

5-Methylbenzene-1,2,3-triol has evolved from a laboratory curiosity, synthesized through classical organic chemistry, to a molecule with tangible potential in modern materials science and drug discovery. Its history reflects the broader advancements in chemical synthesis, culminating in the promise of sustainable biomanufacturing.

Future research should focus on several key areas:

- Elucidation of Biological Activity: A systematic evaluation of its antimicrobial, anticancer, and antioxidant properties is needed to validate its potential as a therapeutic scaffold.
- Development of Biosynthetic Routes: Adapting existing microbial platforms to produce 5-methylpyrogallol directly from glucose would be a major step towards sustainable and cost-effective production.
- Medicinal Chemistry Exploration: Using 5-methylpyrogallol as a starting material to generate libraries of novel compounds could lead to the discovery of new drugs with improved efficacy and safety profiles.

This technical guide has provided a structured journey through the discovery, synthesis, and potential of **5-Methylbenzene-1,2,3-triol**, offering a solid foundation for the scientists and researchers aiming to harness its unique chemical properties.

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